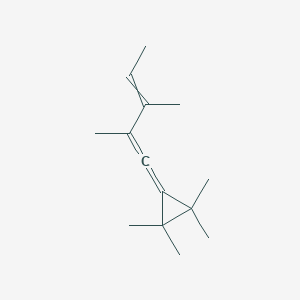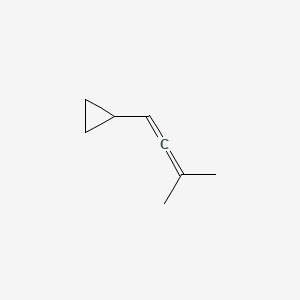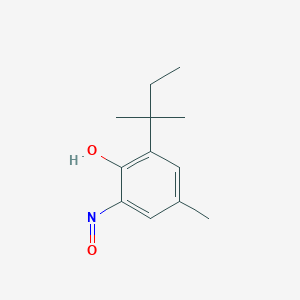
Aziridine, 2-ethenyl-3-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 2-ethenyl-3-methyl-2-phenyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aziridine, 2-ethenyl-3-methyl-2-phenyl- can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the nitrene addition to alkenes, where nitrenes are generated in situ from organic azides or other precursors .
Industrial Production Methods
Industrial production of aziridines typically involves the dehydration of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 2-ethenyl-3-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as peracids.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the aziridine ring, leading to ring-opening.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aziridine N-oxides, while nucleophilic substitution can yield various amine derivatives .
Applications De Recherche Scientifique
Aziridine, 2-ethenyl-3-methyl-2-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of aziridine, 2-ethenyl-3-methyl-2-phenyl- involves its ability to undergo ring-opening reactions. The high strain energy of the three-membered ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various applications, such as in the synthesis of complex organic molecules and in polymerization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Its high strain energy and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
60073-28-1 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-ethenyl-3-methyl-2-phenylaziridine |
InChI |
InChI=1S/C11H13N/c1-3-11(9(2)12-11)10-7-5-4-6-8-10/h3-9,12H,1H2,2H3 |
Clé InChI |
VAZUHCGJULWXIF-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N1)(C=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)



